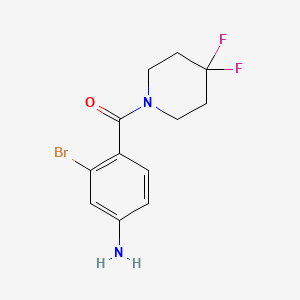![molecular formula C7H8N2O2 B13684091 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction steps to generate the fused heterocyclic scaffold . The reaction conditions often involve the use of protecting groups and specific reagents to achieve high yields and regioselectivity.
Industrial Production Methods
化学反応の分析
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carboxylic acid.
Reduction: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-methanol.
Substitution: Formation of various substituted pyrazolooxazine derivatives.
科学的研究の応用
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazin-2-amine
- 3-bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
Uniqueness
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This distinguishes it from similar compounds that may lack this functional group or possess different substituents .
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2 |
InChIキー |
KKSLWIQAXJQHAN-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C(C=NN21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)

![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)










